Product packaging for 1-Benzyl-3-phenylazetidine(Cat. No.:CAS No. 7215-16-9)

1-Benzyl-3-phenylazetidine

Cat. No.: B11879818
CAS No.: 7215-16-9
M. Wt: 223.31 g/mol
InChI Key: DCZMBHDGZSZFKA-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenylazetidine is an organic compound featuring a three-membered azetidine ring, classified as a saturated heterocycle, substituted with benzyl and phenyl groups at the 1 and 3 positions, respectively . Its molecular formula is C16H17N, and it has a molecular weight of approximately 223.31 g/mol . Key physical properties include a predicted boiling point of around 334°C at 760 mmHg and a density of approximately 1.091 g/cm³ . The compound is characterized by a low topological polar surface area of about 3.2 Ų, which can influence its physicochemical behavior in research settings . Researchers utilize this azetidine derivative as a versatile building block or intermediate in synthetic organic chemistry and medicinal chemistry research, particularly in the development of novel pharmacologically active compounds. Azetidines are of significant interest in drug discovery as they are often used as scaffolds or bioisosteres for other functional groups. Available data for the related compound 3-Benzyl-3-phenylazetidine indicates a flash point of about 176.2°C, suggesting that this chemical should be handled with care away from ignition sources . An intraperitoneal LD50 value of 80 mg/kg in mice has been reported for the 3-benzyl-3-phenyl analogue, indicating potential toxicity and underscoring the need for strict safety protocols . Safe handling procedures include using personal protective equipment, working in a well-ventilated area, and avoiding dust formation . In case of contact, affected areas should be washed thoroughly with water . This compound is intended for research and scientific applications only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N B11879818 1-Benzyl-3-phenylazetidine CAS No. 7215-16-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7215-16-9

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

1-benzyl-3-phenylazetidine

InChI

InChI=1S/C16H17N/c1-3-7-14(8-4-1)11-17-12-16(13-17)15-9-5-2-6-10-15/h1-10,16H,11-13H2

InChI Key

DCZMBHDGZSZFKA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical Transformations and Reactivity of 1 Benzyl 3 Phenylazetidine Derivatives

Ring-Opening Reactions of the Azetidine (B1206935) Core

The relief of ring strain is a primary motivator for the diverse ring-opening reactions observed in azetidine derivatives. These transformations can be initiated through various means, including thermal activation, nucleophilic attack, catalysis, photochemical energy, and reduction.

The considerable strain within the four-membered ring of azetidines makes them susceptible to ring-opening reactions that release this energy. beilstein-journals.orgrsc.org This inherent reactivity is a key feature in the synthetic utility of azetidines, allowing for their transformation into more complex, functionalized molecules. beilstein-journals.org For instance, the thermal isomerization of certain aziridines can lead to the formation of azetidines, which can then undergo further reactions driven by this strain. rsc.org The combination of photochemical cyclization to form a strained azetidine intermediate, followed by a strain-releasing ring-opening event, represents a powerful strategy in organic synthesis. beilstein-journals.orgnih.gov This "build and release" approach leverages the stored energy of the strained ring to facilitate subsequent functionalization. beilstein-journals.org

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn These reactions typically require activation of the azetidine nitrogen, often through protonation or Lewis acid coordination, to make the ring more susceptible to nucleophilic attack. clockss.orgmagtech.com.cn The formation of an azetidinium ion significantly enhances the ring's electrophilicity. nih.govorganic-chemistry.org

The regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn For unsymmetrical azetidines, nucleophiles generally attack at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cn In the case of 2-aryl-substituted azetidines, such as derivatives of 1-benzyl-2-phenylazetidine, nucleophilic attack often occurs at the C2 position due to the stabilizing effect of the phenyl group. researchgate.net For example, the ring opening of cis- and trans-2-phenyl-3-azetidinols with 4-bromophenol (B116583) proceeds via cleavage of the N-C2 bond. researchgate.net

A variety of nucleophiles, including halides, amines, and oxygen-containing compounds, have been successfully employed in the ring-opening of azetidinium ions, leading to the formation of highly functionalized linear amines. nih.govorganic-chemistry.orgresearchgate.net The reaction of azetidines with alkyl chloroformates can also result in ring-opened γ-chloroamines. researchgate.net

Azetidinium Ion ReactantNucleophileProduct of Ring OpeningReference
Enantiopure azetidinium saltsAzide anion, benzylamine, acetate (B1210297) anion, alkoxidesStereodefined, highly functionalized linear amines organic-chemistry.org
Azetidinium ions with/without C4-substituentNitrogen and oxygen nucleophilesUnsubstituted C4 attack or C2 attack depending on substitution organic-chemistry.org
1-Alkyl- and 1-benzyl-3-azetidinols4-BromophenolN-C2 or N-C4 bond cleavage depending on substituent at C2 researchgate.net

The development of enantioselective ring-opening reactions of azetidines allows for the synthesis of chiral, non-racemic products. iitk.ac.in Chiral catalysts can effectively control the stereochemical outcome of the reaction. For instance, a chiral squaramide hydrogen-bond donor catalyst has been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.orgchemrxiv.org This type of catalysis provides a framework for designing catalysts that can achieve high enantioselectivity across various reactions that proceed through polar mechanisms. acs.orgchemrxiv.org

Similarly, chiral zirconium catalysts, prepared from Zr(OtBu)4 and a chiral tridentate BINOL derivative, have been found to be effective for the asymmetric ring-opening of meso-aziridines with aniline (B41778) derivatives, a strategy that holds potential for azetidine chemistry as well. rsc.org The synthesis of chiral organocatalysts from the ring-opening of chiral aziridines has also been reported, demonstrating the utility of small, strained heterocycles in developing new catalytic systems. nih.gov

Catalyst TypeReactantsKey FindingReference
Chiral squaramide hydrogen-bond donor3-Substituted azetidines, alkyl/acyl halidesHighly enantioselective ring-opening acs.orgchemrxiv.org
Chiral zirconium catalystmeso-Aziridines, anilinesEffective asymmetric ring-opening rsc.org
Lewis acid (e.g., BF3·OEt2)2-Aryl-N-tosylazetidines, alcoholsSN2-type ring-opening to non-racemic amino ethers iitk.ac.in

Photochemical methods offer a powerful way to synthesize and subsequently open azetidine rings, particularly azetidinols. beilstein-journals.orgnih.gov The Norrish-Yang cyclization of α-aminoacetophenones is a well-established photochemical route to produce highly strained 3-azetidinols. beilstein-journals.orgnih.govresearchgate.netacs.orgresearchgate.netacs.org These photogenerated azetidinols are often intermediates that readily undergo ring-opening reactions. beilstein-journals.orgnih.govresearchgate.net

The ring-opening of these intermediates can be triggered by the addition of reagents such as electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov For example, photochemically generated 3-phenylazetidinols can react with ethyl trifluoropyruvate or phenylboronic acid to yield functionalized dioxolanes or 3-amino-1,2-diols, respectively. beilstein-journals.orgnih.gov The nature of the nitrogen protecting group is crucial for the success of both the initial photochemical cyclization and the subsequent ring-opening step. beilstein-journals.orgnih.gov A benzhydryl protecting group has been identified as effective in this two-step process. beilstein-journals.orgnih.gov

Hydrogenolysis is a reductive method that can be used to cleave bonds within the azetidine ring and/or remove protecting groups. daneshyari.comresearchgate.net For N-benzyl substituted azetidines, such as 1-benzyl-3-phenylazetidine derivatives, catalytic hydrogenation can lead to the cleavage of the N-benzyl bond (debenzylation) and/or the opening of the azetidine ring itself. daneshyari.comresearchgate.netresearchgate.netresearchgate.net

The reaction outcome is often dependent on the catalyst, solvent, and reaction conditions. daneshyari.comresearchgate.net For instance, the hydrogenolysis of N- and O-protected hydroxyazetidines over a palladium on carbon (Pd/C) catalyst can yield the corresponding amines or amino alcohols through ring-opening and/or deprotection. daneshyari.comresearchgate.net These reactions can be sensitive to the basicity of the resulting amine products, which can sometimes poison the catalyst. daneshyari.com In some cases, selective ring-opening of trans-N-benzylazetidines can be achieved under mild conditions to produce anti-N-benzylamino derivatives, which are valuable intermediates for synthesizing other nitrogen-containing heterocycles like pyrrolidines. researchgate.netresearchgate.net

SubstrateCatalystConditionsProduct(s)Reference
trans-1-Benzyl-3-[1-hydroxy-2-(trityloxy)ethyl]-2-phenylazetidinePd/CMethanol (B129727) or THF, 30-60°C, 1-10 bar H2Ring-opened and/or deprotected amino alcohols daneshyari.com
trans-N-BenzylazetidinesPd/CMethanol or THF, 30°C, 1 atm H2anti-N-Benzylamino derivatives researchgate.netresearchgate.net
N-Benzoyl-2,2,4,4-tetramethylazetidineRaney® NickelEthanol, 120°C, 80 bar H2N-(2,4-Dimethylpentan-2-yl)benzamide daneshyari.com

Ring Enlargement Reactions (e.g., to Pyrrolidines via Stevens Rearrangement)

Azetidines can undergo ring expansion to form larger heterocycles, with the conversion to five-membered pyrrolidines being a notable example. clockss.orgnih.gov A key transformation in this context is the magtech.com.cnnih.gov-Stevens rearrangement of azetidinium ylides. nih.gov This reaction typically involves the treatment of an azetidine with a diazo compound in the presence of a metal catalyst, such as copper or rhodium, to generate an ammonium (B1175870) ylide intermediate. nih.govnih.gov This ylide then rearranges to produce a one-carbon ring-expanded pyrrolidine (B122466). clockss.orgnih.gov

The Stevens rearrangement of azetidinium salts can also be achieved using organocatalysis. chemrxiv.orgresearchgate.net For example, an isothiourea Lewis base organocatalyst can promote the ring expansion of azetidinium salts to yield 4-alkylideneproline derivatives with high yield and good enantioselectivity. chemrxiv.orgresearchgate.net The mechanism of the magtech.com.cnnih.gov-Stevens rearrangement is often debated, with possibilities including a concerted process or a stepwise pathway involving homolytic C-N bond cleavage followed by radical-radical recombination. nih.govresearchgate.net Computational studies, such as DFT calculations, have been employed to elucidate the mechanistic pathways and understand the factors controlling the stereoselectivity of these rearrangements. nih.govchemrxiv.org

Functionalization of Azetidine Moieties

The functionalization of the this compound scaffold is a key area of research, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry. uni-muenchen.denih.gov Various synthetic strategies have been developed to introduce new functional groups at different positions of the azetidine ring, leveraging its unique reactivity. uni-muenchen.de

Stereoselective functionalization is a critical aspect, with methods being developed to control the spatial arrangement of new substituents. uni-muenchen.denih.govchemrxiv.org Techniques such as α-lithiation followed by the trapping of electrophiles have been established for N-protected 3-arylated azetidines, allowing for the diastereoselective introduction of various groups. uni-muenchen.de Additionally, visible light-enabled aza Paternò-Büchi reactions represent a modern approach to creating functionalized azetidines through [2+2] cycloaddition, offering a mild and direct route to these valuable compounds. nih.govresearchgate.net

Key functionalization reactions include:

Arylation: Buchwald-Hartwig couplings and SNAr reactions have been successfully employed for the N-arylation of 3-phenylazetidine, leading to the formation of 1,3-bis-arylated azetidines. uni-muenchen.de

Alkyl- and Aryl- group introduction: Iron- and cobalt-catalyzed cross-coupling reactions with Grignard reagents provide effective methods for introducing aryl groups at the 3-position of the azetidine ring. uni-muenchen.de

Introduction of functionalized side chains: The azetidine ring can be functionalized with more complex side chains. For instance, treatment of a cyanoazetidine precursor with organolithium or Grignard reagents, followed by reduction, yields azetidinic diamines.

Halogenation and subsequent substitution: The synthesis of trans-2-aryl-3-chloroazetidines from the corresponding β-lactams provides a versatile intermediate. The chlorine atom can then be displaced by various carbon, nitrogen, sulfur, and oxygen nucleophiles to introduce a wide array of functional groups at the 3-position. researchgate.net

The table below summarizes selected examples of the functionalization of this compound derivatives.

Starting MaterialReagents/CatalystProductReaction Type
3-PhenylazetidineAryl bromides, Buchwald-Hartwig catalyst1-Aryl-3-phenylazetidinesN-Arylation
N-protected 3-arylated azetidines-BuLi, TMEDA, then electrophileα-functionalized 3-arylated azetidinesα-Lithiation/Electrophilic trapping
1-Benzhydryl-3-iodoazetidinePhenylmagnesium bromide, Fe(acac)₃, TMEDA1-Benzhydryl-3-phenylazetidine (B1286842)Iron-catalyzed cross-coupling
O-Benzyl oxime derivativeIr[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue lightBicyclic azetidineAza Paternò-Büchi reaction
N-ArylsulfonylaziridineDimethylsulfoniumethoxycarbonyl methylidetrans-1-Arenesulfonyl-2-ethoxycarbonyl-3-phenylazetidineMethylene (B1212753) transfer/Ring expansion

Carbon-Carbon Bond Cleavage Processes

The cleavage of carbon-carbon (C-C) bonds in this compound derivatives is a less common but significant transformation, primarily driven by the release of ring strain. rsc.orgnih.gov While the azetidine ring is relatively stable, its inherent strain makes it susceptible to ring-opening reactions under specific conditions, a pathway that is not as readily observed in larger, less strained heterocyclic systems. nih.govnih.gov

Transition metal catalysis is a powerful tool for facilitating the cleavage of otherwise inert C-C sigma bonds. nih.gov These reactions often proceed via the oxidative addition of a C-C bond to a metal center, forming organometallic intermediates that can undergo further transformations. nih.gov In the context of strained ring systems like azetidines, the relief of ring strain provides a thermodynamic driving force for such processes. rsc.orgnih.gov For example, ruthenium-catalyzed reactions of vinylcyclopropanes, which are also strained rings, proceed through C-C bond cleavage to form new, larger ring systems. nih.gov A similar principle can be applied to appropriately substituted azetidine derivatives.

Another potential pathway for C-C bond cleavage involves radical intermediates. Single-electron oxidation, for instance through photoredox catalysis, can generate radical cations that subsequently undergo C-C bond fragmentation. nih.govbeilstein-journals.org This strategy has been used for the ring-opening of strained systems like siloxycyclopropanes. nih.gov

While specific examples detailing the C-C bond cleavage of the parent this compound are not extensively documented, related transformations in similar heterocyclic systems provide insight into potential reaction mechanisms. For instance, the cleavage of C-C bonds in aromatic sulfide (B99878) radical cations has been studied, demonstrating that such processes are feasible under oxidative conditions. researchgate.net Furthermore, enzymatic systems, often involving transition metals like iron, are known to catalyze C-C bond cleavage and formation reactions, highlighting the role of metal-oxygen species in these transformations. nih.gov

The susceptibility of the azetidine ring to decomposition via ring-opening pathways underscores its unique reactivity. nih.gov Acid-mediated intramolecular ring-opening has been observed in certain N-substituted azetidines, where a pendant nucleophilic group attacks the strained ring. nih.gov Although this specific example involves C-N bond cleavage, it illustrates the general principle of strain-release-driven reactivity in azetidine systems.

Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its connectivity and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ROESY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For 1-Benzyl-3-phenylazetidine, ¹H and ¹³C NMR provide foundational information about the proton and carbon frameworks, respectively.

While specific spectral data for this compound is not widely published, characterization of closely related analogs such as 1-benzhydryl-3-phenylazetidine (B1286842) provides insight into the expected chemical shifts. uzh.ch In general, the azetidine (B1206935) ring protons are expected to resonate in the range of δ 3.0-4.0 ppm due to the influence of the nitrogen atom. The benzylic protons (N-CH₂-Ph) typically appear as a singlet around δ 3.6-3.8 ppm, while the phenyl group protons would produce signals in the aromatic region (δ 7.2-7.5 ppm). uzh.ch

Two-dimensional NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for stereochemical assignment. These experiments detect through-space correlations between protons that are in close proximity. For instance, in a substituted azetidine, NOESY can confirm the relative stereochemistry (cis or trans) of the substituents on the four-membered ring by identifying which protons are on the same face of the ring. semanticscholar.org Although specific NOESY data for this compound is not available, this technique is standard practice for confirming the stereochemistry of such substituted azetidines. semanticscholar.org

There is no phosphorus atom in this compound, making ³¹P NMR spectroscopy not applicable for its direct characterization.

¹H and ¹³C NMR Data for the structurally similar 1-Benzhydryl-3-phenylazetidine

Assignment ¹H NMR (600 MHz, CDCl₃) δ [ppm] ¹³C NMR (151 MHz, CDCl₃) δ [ppm]
CHPh₂ 4.43 (s, 1H) 78.2
CH (Azetidine) 3.70 - 3.79 (m, 1H) 34.9
CH₂ (Azetidine) 3.68 (dd, J = 15.2, 8.5 Hz, 2H) 60.6
CH₂ (Azetidine) 3.18 (m, J = 6.5 Hz, 2H) 60.6
Aromatic CH 7.16 - 7.47 (m, 15H) 126.3, 126.9, 127.1, 127.5, 128.4
Aromatic Cq - 130.0, 132.3

Data sourced from a study on iron-catalyzed cross-couplings of azetidines. uzh.ch

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural components.

The most prominent signals would include C-H stretching vibrations. Aromatic C-H stretches from the benzyl (B1604629) and phenyl rings are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine and benzylic methylene (B1212753) groups appear just below 3000 cm⁻¹. pg.edu.pl The C=C stretching vibrations of the aromatic rings would be visible in the 1600-1450 cm⁻¹ region. pg.edu.pl The C-N stretching of the tertiary amine within the azetidine ring usually appears in the 1250-1020 cm⁻¹ region. The lack of certain peaks, such as a broad O-H stretch (3200-3600 cm⁻¹) or a sharp C=O stretch (around 1700 cm⁻¹), would confirm the absence of hydroxyl or carbonyl functionalities.

Typical IR Absorption Frequencies

Vibrational Mode Functional Group **Expected Frequency (cm⁻¹) **
C-H Stretch Aromatic 3100-3000
C-H Stretch Aliphatic (CH₂) 2950-2850
C=C Stretch Aromatic Ring 1600, 1580, 1500, 1450
C-N Stretch Tertiary Amine 1250-1020
C-H Bend Monosubstituted Benzene 770-730 and 710-690

General frequency ranges from standard IR spectroscopy tables. pg.edu.pl

Mass Spectrometry (MS, HRMS) for Molecular Confirmation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. For this compound (C₁₆H₁₇N), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (223.31 g/mol ).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. For C₁₆H₁₇N, the expected exact mass would be 223.1361. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for N-benzyl compounds include cleavage at the benzylic C-N bond, leading to a prominent tropylium (B1234903) ion at m/z 91.

While specific MS data for this compound is scarce, data for the related 1-benzhydryl-3-phenylazetidine shows the molecular ion [M]⁺ at m/z 299 and a base peak at m/z 167, corresponding to the stable benzhydryl cation. uzh.ch A similar cleavage for this compound would yield the benzyl cation at m/z 91.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. hilarispublisher.com To perform this analysis, a single crystal of this compound of sufficient quality would be required.

The resulting crystal structure would unambiguously establish the relative stereochemistry of the phenyl group at the C3 position relative to the benzyl group on the nitrogen. It would also reveal the conformation of the strained four-membered azetidine ring, which is typically puckered rather than planar. If a chiral variant of the compound is synthesized and crystallized, X-ray analysis using anomalous dispersion can often determine the absolute stereochemistry. acs.org Currently, there are no published crystal structures for this compound in the Cambridge Structural Database.

Chiral Chromatography for Enantiomeric Purity Assessment

Since the C3 carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers, (R)-1-benzyl-3-phenylazetidine and (S)-1-benzyl-3-phenylazetidine. Chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the standard method for separating and quantifying these enantiomers.

This technique is essential for determining the enantiomeric excess (ee) or enantiomeric purity of a chiral synthesis. The separation is achieved through differential interactions between the enantiomers and the chiral selector of the stationary phase. phenomenex.com Common CSPs are based on polysaccharide derivatives, such as cellulose (B213188) or amylose, coated on a silica (B1680970) support. phenomenex.com The choice of mobile phase, often a mixture of alkanes and an alcohol modifier, is optimized to achieve baseline separation of the two enantiomeric peaks. The relative areas of these peaks are then integrated to calculate the enantiomeric ratio. While this is a standard method for assessing the purity of chiral azetidines, specific chromatographic conditions for the resolution of this compound enantiomers are not detailed in the available literature.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, frequently employed to predict the geometry and electronic landscape of molecules. For 1-benzyl-3-phenylazetidine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to determine the most stable three-dimensional conformation (structural optimization). nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties from DFT Calculations

Property Description Typical Predicted Value Range for Azetidine (B1206935) Derivatives
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -5.0 to -7.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -0.5 to 1.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. 4.5 to 6.5 eV
Dipole Moment (µ) Measure of the net molecular polarity. 1.0 to 2.5 D

Note: These values are representative for substituted azetidines and are calculated using DFT methods. Actual values for this compound would require specific computation.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. nih.gov For the synthesis or functionalization of this compound, computational studies can elucidate the reaction mechanism by identifying transition states, intermediates, and the associated energy barriers. mdpi.com This allows for a deeper understanding of reaction feasibility, kinetics, and stereochemical outcomes. For instance, in reactions involving ring-opening or expansion of the azetidine core, computational models can predict which bonds are most likely to break and the energetic cost of doing so. nih.gov These models help rationalize why certain reaction conditions favor one product over another and can guide the development of more efficient synthetic routes. thescience.dev

Analysis of Ring Strain Energy and its Influence on Reactivity

The azetidine ring, a four-membered heterocycle, possesses significant ring strain, which is a primary driver of its chemical reactivity. rsc.orgresearchwithrutgers.com The ring strain energy of the parent azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). rsc.org

Table 2: Comparison of Ring Strain in Saturated Nitrogen Heterocycles

Heterocycle Ring Size Approximate Ring Strain (kcal/mol) Relative Reactivity
Aziridine 3 27.7 rsc.org High
Azetidine 4 25.4 rsc.org Moderate-High
Pyrrolidine (B122466) 5 5.4 rsc.org Low

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. nih.gov For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable. nih.govresearchgate.net By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, calculated NMR spectra can be generated. nih.gov Comparing these predicted spectra with experimental data is a powerful method for confirming the molecular structure. Discrepancies between calculated and observed shifts can reveal subtle conformational or electronic effects. Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be computed, helping to assign specific absorption bands to the vibrational modes of the molecule (e.g., C-N stretching, C-H bending). mdpi.com

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution on the surface of a molecule. researchgate.netmdpi.com The MEP map for this compound would illustrate regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. Typically, the region around the nitrogen atom's lone pair would be expected to show a strong negative potential, identifying it as a primary site for protonation and Lewis acid coordination.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Aziridine
Pyrrolidine

Advanced Applications in Organic Synthesis and Materials Science

Azetidine (B1206935) Derivatives as Versatile Synthetic Building Blocks

Azetidine derivatives, including structures akin to 1-Benzyl-3-phenylazetidine, are increasingly recognized as versatile building blocks in organic synthesis. Their utility stems from the inherent ring strain of the four-membered ring, which can be harnessed for various chemical transformations. This strain facilitates ring-opening reactions, allowing for the introduction of functionality and the construction of more complex acyclic and heterocyclic systems.

The presence of the benzyl (B1604629) group on the nitrogen atom and the phenyl group at the 3-position of this compound offers several advantages. The benzyl group can serve as a protecting group that can be readily removed under various conditions, unmasking a secondary amine for further functionalization. The phenyl group, on the other hand, introduces steric bulk and electronic effects that can influence the reactivity and selectivity of reactions involving the azetidine ring.

Azetidines are employed in the synthesis of a variety of nitrogen-containing compounds. For instance, they can serve as precursors to larger aza-heterocycles through ring-expansion reactions. Furthermore, the functional groups on the azetidine ring can be modified to introduce additional complexity. The versatility of azetidines as synthetic intermediates makes them valuable tools for the construction of diverse molecular libraries for drug discovery and other applications.

Role of Azetidine Scaffolds in Designing Complex Molecular Architectures

The rigid and defined three-dimensional structure of the azetidine ring makes it an attractive scaffold for the design of complex molecular architectures. The incorporation of an azetidine moiety into a larger molecule can impart conformational constraint, which is a valuable strategy in medicinal chemistry for optimizing the binding of a ligand to its biological target. The defined spatial orientation of substituents on the azetidine ring can lead to enhanced selectivity and potency of bioactive molecules.

In the context of this compound, the stereochemistry at the 3-position can be controlled, providing access to enantiomerically pure building blocks. These chiral scaffolds are instrumental in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is paramount. The phenyl group at the 3-position can also act as a handle for further synthetic elaborations, allowing for the attachment of other molecular fragments to build intricate three-dimensional structures. The ability to introduce diverse substituents onto the azetidine core allows for the systematic exploration of chemical space and the development of structure-activity relationships.

Utilization as Chiral Auxiliaries and Templates in Asymmetric Synthesis

Chiral, non-racemic azetidine derivatives have emerged as powerful tools in asymmetric synthesis, serving as both chiral auxiliaries and templates to control the stereochemical outcome of chemical reactions. Although specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented, the principles underlying the application of chiral azetidines are well-established.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed. Chiral azetidines can be effective in this role due to their rigid conformation, which can create a well-defined chiral environment around the reaction center, leading to high levels of stereocontrol.

As chiral templates, azetidine scaffolds can be used to construct more complex chiral molecules where the stereochemistry of the final product is dictated by the stereochemistry of the initial azetidine. The defined spatial arrangement of substituents on the azetidine ring can guide the approach of reagents, leading to the formation of new stereocenters with high diastereoselectivity. The development of synthetic routes to enantiomerically pure substituted azetidines is therefore of significant interest to the synthetic community.

Incorporation into Polymeric Systems

The incorporation of azetidine moieties into polymer backbones or as pendant groups can lead to materials with novel properties and functionalities. The polymerization of azetidine monomers can proceed via ring-opening polymerization, yielding polyamines with unique repeating units. While the polymerization of this compound itself is not widely reported, the general principles of azetidine polymerization are applicable.

Cationic ring-opening polymerization of azetidines is a common method to produce poly(trimethylenimine) derivatives. beilstein-journals.org The presence of substituents on the azetidine ring, such as the benzyl and phenyl groups in this compound, would be expected to influence the polymerization process and the properties of the resulting polymer. For instance, the steric bulk of the substituents might affect the rate of polymerization and the molecular weight of the polymer.

Polymers containing azetidinium groups, which are quaternary ammonium (B1175870) salts of azetidine, have been investigated for various applications, including as antimicrobial agents and in gene delivery. The incorporation of the hydrophobic benzyl and phenyl groups from a monomer like this compound could impart amphiphilic properties to the resulting polymers, making them potentially useful in self-assembly and drug delivery applications.

Influence on Photophysical Properties of Organic Molecules (e.g., Rhodamines and Coumarins)

The introduction of an azetidinyl group as a substituent on fluorescent organic molecules, such as rhodamines and coumarins, has been shown to have a profound and beneficial impact on their photophysical properties. researchgate.netresearchgate.net This strategy has been employed to enhance the quantum yield of fluorescence and the photostability of these important classes of dyes.

In rhodamine dyes, replacing the commonly used N,N-dimethylamino or N,N-diethylamino groups with an azetidinyl moiety can lead to a significant increase in brightness and resistance to photobleaching. nih.gov This enhancement is attributed to the rigid nature of the four-membered ring, which restricts non-radiative decay pathways, such as the formation of a twisted intramolecular charge transfer (TICT) state. The substitution pattern on the azetidine ring can further fine-tune the spectral properties of the dye. For example, the introduction of substituents at the 3-position of the azetidine ring can modulate the absorption and emission wavelengths of rhodamine dyes. researchgate.net

Similarly, in coumarin-based fluorophores, the incorporation of an azetidinyl group at the 7-position has been demonstrated to improve their fluorescence quantum yields, particularly in aqueous media. researchgate.net This effect is also linked to the suppression of non-radiative decay channels. The enhanced photophysical properties of azetidinyl-substituted fluorophores make them highly valuable for applications in biological imaging and sensing.

The following table summarizes the photophysical properties of a parent azetidinyl-rhodamine and a derivative with a substituent at the 3-position of the azetidine ring, illustrating the influence of substitution on the spectral properties. researchgate.net

Photophysical Properties of Azetidinyl-Rhodamine Dyes
CompoundSubstituent at 3-positionAbsorption Max (λmax, nm)Emission Max (λem, nm)Quantum Yield (Φ)Extinction Coefficient (ε, M-1cm-1)
Janelia Fluor 549None5495710.88101,000
Janelia Fluor 5253,3-difluoro5255490.9190,000

Precursors for N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic catalysis and as organocatalysts in their own right. The vast majority of NHCs are derived from five- or six-membered heterocyclic precursors, most commonly imidazolium, imidazolinium, triazolium, or pyrimidinium salts. beilstein-journals.orgnih.gov

The generation of an NHC typically involves the deprotonation of the corresponding azolium salt at the carbon atom situated between the two nitrogen atoms. The stability of the resulting carbene is attributed to the electron-donating properties of the adjacent nitrogen atoms and, in the case of unsaturated precursors, delocalization of the lone pair into the π-system of the ring.

Currently, there is a lack of substantial evidence in the scientific literature to suggest that azetidines, including this compound, are viable precursors for the generation of stable N-heterocyclic carbenes. The structure of azetidine, with only a single nitrogen atom in the four-membered ring, does not lend itself to the formation of the classic NHC structure where the carbene center is flanked by two nitrogen atoms. The deprotonation of an azetidinium salt would lead to a ylide rather than a carbene. Therefore, the application of azetidines as precursors for N-heterocyclic carbenes is not a recognized or established area of their utility.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of azetidines often involves multi-step procedures with harsh reagents. The future of 1-Benzyl-3-phenylazetidine synthesis lies in the development of novel and sustainable methodologies that are not only more efficient but also environmentally benign.

Green chemistry principles are increasingly being integrated into synthetic organic chemistry. wjpmr.com For the synthesis of this compound, this could involve the use of greener solvents, catalytic processes, and atom-economical reactions. jddhs.comrsc.org For instance, photocatalysis presents a promising avenue, utilizing visible light to drive chemical transformations under mild conditions. chemrxiv.orgrsc.org The development of a photocatalytic route to this compound would represent a significant step towards a more sustainable synthesis.

Furthermore, enzymatic synthesis offers a high degree of selectivity and can be performed under mild, aqueous conditions. While enzymatic methods for azetidinone-based compounds have been explored, their application to the synthesis of this compound remains an open area for investigation. nih.gov The identification or engineering of an enzyme capable of catalyzing the formation of this specific azetidine (B1206935) ring would be a groundbreaking achievement.

Exploration of Undiscovered Reactivity Pathways

The strained nature of the azetidine ring in this compound imparts unique reactivity that is yet to be fully harnessed. Future research will undoubtedly focus on uncovering and exploiting novel reaction pathways.

Ring-opening reactions, for example, can provide access to a diverse array of functionalized acyclic amines. Exploring the regioselective ring-opening of this compound with various nucleophiles could lead to the synthesis of valuable building blocks for pharmaceuticals and materials science. Additionally, ring expansion reactions could transform the four-membered ring into larger, more complex heterocyclic systems, further expanding the chemical space accessible from this starting material.

Cycloaddition reactions represent another fertile ground for discovery. Investigating the behavior of the azetidine ring or its derivatives in [2+2], [3+2], or [4+2] cycloadditions could unveil novel routes to polycyclic and spirocyclic architectures. These complex scaffolds are of high interest in drug discovery due to their three-dimensional nature.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. beilstein-journals.orgrsc.orgresearchgate.netucla.edu The integration of the synthesis of this compound into a continuous flow setup would be a significant advancement. nih.gov This would not only allow for a more efficient and controlled production but also enable the telescoping of multiple reaction steps, reducing the need for intermediate purification. researchgate.net

Furthermore, the advent of automated synthesis platforms presents an opportunity to rapidly explore the chemical space around the this compound scaffold. researchgate.netresearchgate.net By combining robotic systems with machine learning algorithms, researchers can systematically vary substituents on the benzyl (B1604629) and phenyl rings and explore a wide range of reaction conditions to optimize the synthesis and discover new derivatives with desired properties.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A deeper understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and computational techniques will play a pivotal role in this endeavor.

While standard 1D NMR and mass spectrometry are routine, the application of two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can provide a more detailed picture of the connectivity and spatial relationships of the atoms within the molecule. ipb.pt In-situ spectroscopic monitoring, using techniques like ReactIR or Raman spectroscopy, can provide real-time kinetic and mechanistic data on reactions involving this compound, allowing for a more rational optimization of reaction conditions.

Computational chemistry offers powerful tools to complement experimental studies. Density Functional Theory (DFT) calculations can be used to predict the geometry, electronic structure, and reactivity of this compound. Molecular dynamics simulations can provide insights into its conformational dynamics and interactions with other molecules. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activity, guiding the design of more potent compounds. researchgate.netijrar.org

Design of Next-Generation Azetidine-Based Organic Scaffolds

The this compound core is an excellent starting point for the design of novel and complex organic scaffolds with potential applications in medicinal chemistry and materials science. nih.gov

One promising direction is the use of this scaffold as a central building block for the construction of combinatorial libraries. nih.gov By systematically introducing a variety of substituents at different positions of the molecule, vast libraries of compounds can be generated and screened for biological activity.

Another important strategy is the application of bioisosteric replacement. spirochem.comnih.govdrughunter.comnih.govu-tokyo.ac.jp In this approach, the benzyl or phenyl groups of this compound can be replaced with other functional groups that have similar steric and electronic properties but may lead to improved pharmacological profiles. This strategy has been successfully used in drug design to optimize properties such as potency, selectivity, and metabolic stability. The exploration of bioisosteres of this compound could lead to the discovery of new drug candidates with enhanced therapeutic potential.

Q & A

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

  • Answer :
  • Conduct photolysis studies (UV-Vis irradiation, λ = 254 nm) to identify degradation products.
  • Use LC-QTOF-MS to detect trace metabolites in simulated wastewater .
  • Apply OECD guidelines for biodegradation testing (e.g., closed bottle test) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.